molecular formula C13H8Cl2O3 B8505098 3(2,4-Dichlorophenoxy)benzoic acid

3(2,4-Dichlorophenoxy)benzoic acid

Cat. No. B8505098
M. Wt: 283.10 g/mol
InChI Key: YPUMRLRMRBLVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2,4-Dichlorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2,4-Dichlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2,4-Dichlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-9-4-5-12(11(15)7-9)18-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17)

InChI Key

YPUMRLRMRBLVOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product (10 g) from paragraph (a) was dissolved in dimethyl formamide (150 ml), cooled to 5°-10° C. and concentrated hydrochloric acid (40 ml) added dropwise, the temperature being kept at 10°-15° C. The mixture was then kept at 5° C. while sodium nitrate (5.2 g) in water (20 ml) was added dropwise with stirring over a period of 30 minutes. The solution so prepared was added dropwise to a solution of cuprous chloride (19 g) in concentrated hydrochloric acid (150 ml) kept at 10° C., giving a thick green suspension. When addition was complete, the mixture was left to stand overnight and then heated to 60° C. for 30 minutes. The white solid was filtered off, dried, and recrystallised from petroleum (100°-120° C.) to give 3(2,4-dichlorophenoxy)benzoic acid (5.1 g) with a melting point of 143°-144° C. This compound was used as starting material for compound no 19 of Table 1.
[Compound]
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Name
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reactant
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150 mL
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Type
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20 mL
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[Compound]
Name
cuprous chloride
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19 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
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Quantity
40 mL
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Synthesis routes and methods II

Procedure details

The product (10 g) from paragraph (a) was dissolved in dimethyl formamide (150 ml), cooled to 5°-10° C. and concentrated hydrochloric acid (40 ml) added dropwise, the temperature being kept at 10°-15° C. The mixture was then kept at 5° C. while sodium nitrite (5.2 g) in water (20 ml) was added dropwise with stirring over a period of 30 minutes. The solution so prepared was added dropwise to a solution of cuprous chloride (19 g) in concentrated hydrochloric acid (150 ml) kept at 10° C., giving a thick green suspension. When addition was complete, the mixture was left to stand overnight and then heated to 60° C. for 30 minutes. The white solid was filtered off, dried, and recrystallised from petroleum (100°-120° C.) to give 3(2,4-dichlorophenoxy)benzoic acid (5.1 g) with a melting point of 143°-144° C. This compound was used as starting material for compound No. 19 of Table 1.
[Compound]
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

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